Cas no 537667-89-3 (N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide)

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide
- Acetamide, 2-[(4,5-dihydro-3-methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-(2,3-dimethylphenyl)-
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- インチ: 1S/C21H20N4O2S/c1-12-7-6-10-15(13(12)2)22-17(26)11-28-21-24-18-14-8-4-5-9-16(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26)
- InChIKey: PKBJEESTYZIOKF-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C)=C1C)(=O)CSC1N(C)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.28±0.70(Predicted)
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0580-0024-40mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-5mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-3mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-4mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-25mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-2μmol |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-20mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-30mg |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-5μmol |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0024-10μmol |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-89-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamideに関する追加情報
Introduction to N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide (CAS No. 537667-89-3)
N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 537667-89-3, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and promising applications in drug development.
The molecular framework of this compound incorporates several key structural motifs that are of particular interest to medicinal chemists. The presence of a 2,3-dimethylphenyl group provides a lipophilic anchor, enhancing its solubility and membrane permeability, which are critical factors for bioavailability. Concurrently, the 3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl moiety introduces a heterocyclic scaffold known for its biological activity in various pharmacological contexts.
The sulfanyl group within the molecule serves as a key pharmacophore, contributing to the compound's reactivity and interaction with biological targets. This feature makes it a valuable candidate for further exploration in the development of novel therapeutic agents. Recent studies have highlighted the potential of sulfanyl-containing compounds in modulating enzyme activity and inhibiting inflammatory pathways, areas where this molecule shows particular promise.
In the realm of drug discovery, the synthesis and characterization of N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide have been approached with advanced synthetic methodologies. Techniques such as multi-step organic synthesis and catalytic processes have been employed to achieve high yields and purity. The structural elucidation of this compound has been facilitated by modern spectroscopic techniques like NMR and mass spectrometry, ensuring accurate identification and characterization.
The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its potential efficacy in models of neurological disorders and cancer. The ability of the 2,3-dimethylphenyl group to enhance blood-brain barrier penetration suggests that it may be particularly useful in treating central nervous system disorders. Additionally, the heterocyclic component 3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl has shown promise in inhibiting kinases and other enzymes involved in tumor progression.
The incorporation of the sulfanyl group has been particularly noteworthy in terms of its impact on the compound's pharmacokinetic profile. Studies indicate that this moiety enhances binding affinity to target proteins while minimizing off-target effects. This balance is crucial for developing drugs with improved therapeutic windows and reduced side effects. Furthermore, the sulfanyl group's ability to form hydrogen bonds with biological targets adds another layer of complexity to its interactions, making it a versatile tool in medicinal chemistry.
The synthesis of analogs and derivatives of N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide has been an active area of research. By modifying specific functional groups within the molecule, chemists aim to optimize its biological activity and pharmacokinetic properties. These efforts have led to the discovery of several promising lead compounds that are now undergoing further preclinical testing.
The future prospects for this compound are bright, with ongoing research focusing on its potential applications in human health. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel therapeutics based on this scaffold. As our understanding of biological pathways continues to expand, compounds like N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxyozone-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-Hemoglobinase complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobin Complex-ozone Hemoglobinoxygenationationationationationationationationationationationationationcomplex))acetamide will continue to play a pivotal role in advancing therapeutic strategies.
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